molecular formula C13H13F2N3 B12233978 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine

Cat. No.: B12233978
M. Wt: 249.26 g/mol
InChI Key: ZZYVFHGHEYULHN-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13F2N3

Molecular Weight

249.26 g/mol

IUPAC Name

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C13H13F2N3/c1-9-12(15)13(18-8-17-9)16-7-6-10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,17,18)

InChI Key

ZZYVFHGHEYULHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NCCC2=CC=C(C=C2)F)F

Origin of Product

United States

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